molecular formula C6H7NOS B3100376 1-(5-Methylthiazol-4-yl)ethanone CAS No. 1368187-44-3

1-(5-Methylthiazol-4-yl)ethanone

Cat. No.: B3100376
CAS No.: 1368187-44-3
M. Wt: 141.19 g/mol
InChI Key: UFXXGLKLMLAWDQ-UHFFFAOYSA-N
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Description

1-(5-Methylthiazol-4-yl)ethanone is a chemical compound with the CAS Number: 1368187-44-3 . It has a molecular weight of 141.19 and its IUPAC name is 1-(5-methyl-1,3-thiazol-4-yl)ethanone .


Molecular Structure Analysis

The molecular formula of this compound is C6H7NOS . The InChI code for this compound is 1S/C6H7NOS/c1-4(8)6-5(2)9-3-7-6/h3H,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .

Scientific Research Applications

Synthesis and Biological Activities of Derivatives

1-(5-Methylthiazol-4-yl)ethanone serves as a precursor in the synthesis of various biologically active derivatives. For instance, it has been utilized in the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives, which exhibited potent immunosuppressive and immunostimulatory activities, as well as significant inhibition of LPS-stimulated NO generation. Some of these compounds also showed strong cytotoxicity against various carcinoma cells, indicating their potential as multipotent compounds with promising biological activities (Abdel‐Aziz et al., 2011).

Antiviral Research

In antiviral research, derivatives of this compound have been explored for their potential against COVID-19. A study synthesized novel thiadiazole-based molecules containing 1,2,3-triazole moieties and evaluated their antiviral activity through in silico virtual screening, showing good docking scores to COVID-19 main protease (Rashdan et al., 2021).

Corrosion Inhibition

This compound derivatives have also been assessed as corrosion inhibitors. A derivative was synthesized and characterized, showing high inhibition efficiency for mild steel in a corrosive environment. This indicates the compound's potential as an effective corrosion inhibitor, which is vital for industrial applications (Jawad et al., 2020).

Antimicrobial and Antimalarial Activities

Moreover, imidazo[2,1-b]thiazole derivatives synthesized from this compound have shown significant antimicrobial and antimalarial activities. This highlights the compound's utility in developing new treatments for infectious diseases (Vekariya et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .

Future Directions

Thiazole and oxadiazole incorporated heterocycles, such as 1-(5-Methylthiazol-4-yl)ethanone, can match the structural requirements for further development of novel therapeutic agents . This suggests potential future directions in the development of new drugs based on this compound.

Properties

IUPAC Name

1-(5-methyl-1,3-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4(8)6-5(2)9-3-7-6/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXXGLKLMLAWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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